1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo-

Descripción general

Descripción

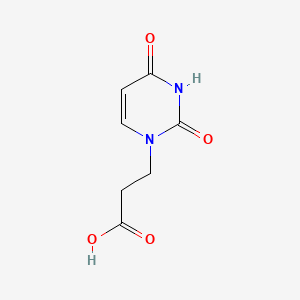

1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- is a heterocyclic organic compound that features a pyrimidine ring fused with a propanoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable pyrimidine derivative with a propanoic acid derivative in the presence of a catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can yield reduced forms of the compound, which may have different properties and applications.

Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Pharmacological Properties

1(2H)-Pyrimidinepropanoic acid has been studied for its interaction with the N-Methyl-D-Aspartate (NMDA) receptor. This receptor is crucial for synaptic plasticity and memory function. The compound exhibits binding affinities at the glycine binding site of the NMDA receptor-channel complex, suggesting potential therapeutic applications in treating neurological disorders such as Alzheimer's disease and schizophrenia.

Case Study: Neuroprotective Effects

Research has indicated that derivatives of 1(2H)-Pyrimidinepropanoic acid can protect neurons from excitotoxicity induced by excessive glutamate. In vitro studies demonstrated that the compound reduced neuronal death and preserved synaptic integrity in cultured neurons exposed to high glutamate levels. This neuroprotective effect positions it as a candidate for further development in neurodegenerative disease therapies.

Fungicidal Activity

The compound has shown promise as a fungicide due to its ability to inhibit specific enzymes involved in fungal cell wall synthesis. For instance, it has been reported to inhibit chitin synthase, an enzyme critical for the integrity of fungal cell walls. This inhibition leads to impaired fungal growth and viability, making it a potential candidate for agricultural applications against fungal pathogens.

Case Study: Efficacy Against Plant Pathogens

In field trials, formulations containing 1(2H)-Pyrimidinepropanoic acid demonstrated significant efficacy against common plant pathogens such as Fusarium spp. and Botrytis cinerea. These studies highlighted its potential as an environmentally friendly alternative to conventional fungicides, with lower toxicity profiles and reduced environmental impact.

Development of New Materials

The unique properties of 1(2H)-Pyrimidinepropanoic acid have led to investigations into its use in materials science. Its ability to form polymers with specific mechanical properties makes it suitable for developing coatings and other materials that require enhanced durability and resistance to environmental factors.

Case Study: Polymer Synthesis

Research into the polymerization of 1(2H)-Pyrimidinepropanoic acid has yielded materials with improved thermal stability and mechanical strength compared to traditional polymers. These materials are being explored for use in protective coatings and advanced composite materials in various industries.

Interaction with Cellular Pathways

The compound's interaction with cellular pathways is profound. It influences gene expression and cellular metabolism by modulating the activity of key enzymes involved in nucleotide metabolism. This modulation can affect various physiological processes, including cell signaling and energy homeostasis.

Temporal and Dosage Effects

Studies indicate that the effects of 1(2H)-Pyrimidinepropanoic acid vary based on dosage and exposure time. At lower concentrations, it exhibits beneficial effects such as antimicrobial activity; however, higher doses may lead to cytotoxic effects due to disruption of cellular homeostasis.

Mecanismo De Acción

The mechanism of action of 1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparación Con Compuestos Similares

1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar heterocyclic structure and is known for its use as a diuretic and antihypertensive agent.

1,2,4-Triazole: Another heterocyclic compound with applications in medicinal chemistry and agrochemicals.

Uniqueness: 1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- is unique due to its specific combination of a pyrimidine ring and a propanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- (CAS Number: 2950-82-5) is a heterocyclic organic compound characterized by a pyrimidine ring fused with a propanoic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 184.15 g/mol. This compound exhibits significant biological activity, particularly in relation to its interactions with various enzymes and receptors in biological systems.

1(2H)-Pyrimidinepropanoic acid interacts with the NMDA receptor-channel complex, specifically targeting the glycine binding site. This interaction is crucial for modulating synaptic plasticity and memory functions in the central nervous system. The compound's ability to influence NMDA receptor activity suggests potential applications in treating neurological disorders associated with synaptic dysfunctions .

The compound has been shown to influence several biochemical pathways:

- Cell Signaling : It modulates the activity of KATP channels and AMPA receptors, which are vital for maintaining cellular homeostasis and function.

- Enzyme Interaction : It inhibits chitin synthase, an enzyme essential for fungal cell wall synthesis, indicating potential antifungal properties .

Cellular Effects

Research indicates that 1(2H)-Pyrimidinepropanoic acid can affect:

- Gene Expression : The compound may alter gene expression patterns through its interactions with specific cellular receptors.

- Cellular Metabolism : It influences metabolic pathways by affecting enzyme activities critical for cellular processes.

Temporal Effects in Laboratory Settings

Studies have demonstrated that the biological activity of this compound can vary over time due to factors such as stability and degradation. Under controlled laboratory conditions, it remains stable but may exhibit reduced activity over extended periods due to degradation processes.

Medicinal Chemistry

1(2H)-Pyrimidinepropanoic acid is being investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact effectively with biological targets, making it a candidate for developing novel therapeutics aimed at neurological conditions .

Agrochemicals

The compound's ability to inhibit specific enzymes has led to research into its use as a fungicide or herbicide. Its effectiveness in disrupting fungal cell wall synthesis positions it as a valuable agent in agricultural applications .

Materials Science

There is ongoing research into utilizing this compound for developing new materials with unique properties, such as specialized polymers or coatings that could have various industrial applications.

Study on NMDA Receptor Modulation

A study published in Nature explored the effects of similar compounds on NMDA receptor modulation. The findings indicated that compounds interacting with the glycine binding site could enhance synaptic transmission and plasticity, potentially leading to improved cognitive functions .

Antifungal Activity Assessment

Research conducted by Ouchi et al. demonstrated that 1(2H)-Pyrimidinepropanoic acid exhibited significant antifungal activity against various strains of fungi. The study highlighted its mechanism of action through chitin synthase inhibition, providing insights into its potential as an antifungal agent .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Application Area |

|---|---|---|

| 1(2H)-Pyrimidinepropanoic acid | NMDA receptor modulation | Neurological disorders |

| 1,2,4-Benzothiadiazine-1,1-dioxide | Diuretic and antihypertensive | Cardiovascular diseases |

| 1,2,4-Triazole | Antifungal | Agricultural chemicals |

This table illustrates how 1(2H)-Pyrimidinepropanoic acid compares with other biologically active compounds, highlighting its unique properties and applications.

Propiedades

IUPAC Name |

3-(2,4-dioxopyrimidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c10-5-1-3-9(7(13)8-5)4-2-6(11)12/h1,3H,2,4H2,(H,11,12)(H,8,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREWQDQQBBUISJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183703 | |

| Record name | 1-(2-Carboxyethyl)uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2950-82-5 | |

| Record name | 1-(2-Carboxyethyl)uracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002950825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2950-82-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Carboxyethyl)uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.